(19R)-13-Deoxy-19-hydroxyenmein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(19R)-13-Deoxy-19-hydroxyenmein is a diterpenoid compound derived from the enmein-type diterpenoid analogs. It is known for its significant anti-proliferative activities against various human cancer cell lines, including K562, MGC-803, CaEs-17, and Bel-7402 . This compound is primarily sourced from plants belonging to the Asteraceae and Lamiaceae families .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (19R)-13-Deoxy-19-hydroxyenmein involves multiple steps, starting from natural kaurene-type oridonin. The synthetic route includes oxidation, reduction, and substitution reactions to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: (19R)-13-Deoxy-19-hydroxyenmein undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(19R)-13-Deoxy-19-hydroxyenmein has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other diterpenoid analogs and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating cancer and other proliferative diseases.
Mechanism of Action
The mechanism of action of (19R)-13-Deoxy-19-hydroxyenmein involves its interaction with specific molecular targets and pathways. It exerts its anti-proliferative effects by inhibiting cell growth and inducing apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . By modulating these pathways, this compound effectively reduces cancer cell viability and promotes cell death .
Comparison with Similar Compounds
Oridonin: Another diterpenoid with similar anti-proliferative activities.
Forskolin: A diterpenoid known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Plectranthin: A diterpenoid with potential anticancer properties.
Uniqueness: (19R)-13-Deoxy-19-hydroxyenmein stands out due to its specific structure and potent anti-proliferative activities against a broad range of cancer cell lines. Its unique mechanism of action and ability to modulate key signaling pathways make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1 |
InChI Key |
CTIGXMGFKDJDRU-XGCMOZPCSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.